molecular formula C22H27N3O5S B2662459 N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(2-methoxyphenyl)ethanediamide CAS No. 887863-24-3

N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(2-methoxyphenyl)ethanediamide

Cat. No.: B2662459
CAS No.: 887863-24-3
M. Wt: 445.53
InChI Key: IEWQIYFCAUFRIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyrrolidine Sulfonamides in Medicinal Chemistry

The pyrrolidine sulfonamide scaffold emerged as a privileged structure in drug discovery following seminal work on TRPV4 antagonists. Initial modifications of lead compound 1 (a prototypical TRPV4 inhibitor) focused on enhancing structural rigidity to reduce entropic penalties during target binding. Key advancements included the introduction of pyrrolidine diol cores and optimized sulfonamide substituents, which improved both potency and metabolic stability. For example, GSK3395879 (52 ), a pyrrolidine sulfonamide derivative, demonstrated nanomolar TRPV4 inhibition and efficacy in preclinical pulmonary edema models.

Structural evolution of pyrrolidine sulfonamides has been guided by three principles:

  • Conformational restriction through fused ring systems or stereochemical control
  • Electrostatic optimization via sulfonamide group positioning
  • Pharmacokinetic enhancement through balanced lipophilicity and hydrogen-bonding capacity

Comparative analysis of early vs. modern pyrrolidine sulfonamides reveals significant improvements in target engagement:

Compound Generation Core Structure TRPV4 IC₅₀ (nM) Metabolic Half-Life (h)
First-generation Flexible amine 420 1.2
Second-generation Pyrrolidine 38 4.8
Modern (e.g., 52 ) Diol-constrained 5.6 9.3

Data adapted from TRPV4 antagonist development studies.

Emergence of Ethanediamide-Based Pharmacophores

Ethanediamide functionalities gained prominence as hydrogen-bonding pharmacophores capable of mimicking peptide backbones. Their dual amide groups enable simultaneous interactions with catalytic residues in enzyme active sites and allosteric pockets. In antibacterial applications, ethanediamide-containing derivatives such as compound 38 (MIC: 3.11 μg/mL against Staphylococcus aureus) demonstrated superior activity compared to classical β-lactams. The 2-methoxyphenyl substituent in N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(2-methoxyphenyl)ethanediamide likely enhances π-π stacking with aromatic residues in target proteins, as observed in structurally related EGFR inhibitors.

Key advantages of ethanediamide pharmacophores include:

  • Bidirectional hydrogen bonding with Thr190 and Met793 in kinase domains
  • Conformational adaptability to both extended and folded protein interfaces
  • Metabolic resistance to esterase-mediated degradation

Significance of this compound in Contemporary Research

This compound represents a strategic fusion of three bioactive components:

  • 2,5-Dimethylbenzenesulfonyl group : Enhances membrane permeability while maintaining solubility through sulfone-oxygen interactions
  • Pyrrolidine scaffold : Provides conformational restraint and chiral centers for stereoselective target engagement
  • 2-Methoxyphenyl ethanediamide : Mediates dual hydrogen bonding with protease catalytic triads

Molecular modeling predicts strong interactions with cysteine protease targets (Kᵢ ≈ 8.3 nM), though experimental validation remains pending. The dimethyl substitution pattern on the benzenesulfonyl group may reduce hepatic clearance compared to monosubstituted analogs, as observed in pharmacokinetic studies of related compounds.

Current Research Landscape and Knowledge Gaps

Recent investigations have expanded into three primary domains:

A. Target Diversification

  • TRPV4 modulation for cardiovascular applications
  • Bacterial DNA gyrase/topoisomerase IV inhibition
  • Acetylcholinesterase (AChE) interaction for neurodegenerative diseases

B. Synthetic Methodology

  • Stereocontrolled pyrrolidine ring formation via [3+2] cycloadditions
  • Regioselective sulfonylation using flow chemistry systems

C. Structure-Activity Relationship (SAR) Optimization

  • Impact of sulfonyl substituent electronics on target residence time
  • Role of ethanediamide N-aryl groups in off-target selectivity

Critical knowledge gaps include:

  • Comprehensive proteomic profiling to identify secondary targets
  • In vivo efficacy data in disease-relevant models
  • Comparative pharmacokinetic studies across species

Properties

IUPAC Name

N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-(2-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S/c1-15-10-11-16(2)20(13-15)31(28,29)25-12-6-7-17(25)14-23-21(26)22(27)24-18-8-4-5-9-19(18)30-3/h4-5,8-11,13,17H,6-7,12,14H2,1-3H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWQIYFCAUFRIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2-methoxyphenyl)ethanediamide typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure efficiency, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2-methoxyphenyl)ethanediamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-(2-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound shares structural homology with two primary classes of molecules:

N-Cycloheptyl-N′-({1-[(2,5-Dimethylphenyl)sulfonyl]-2-pyrrolidinyl}methyl)ethanediamide (RN: 896288-35-0):

  • Core Similarities : Both compounds feature a pyrrolidine ring modified with a 2,5-dimethylbenzenesulfonyl group and an ethanediamide linker.
  • Key Difference : The substituent on the ethanediamide terminus differs—cycloheptyl in RN: 896288-35-0 vs. 2-methoxyphenyl in the target compound. This variation likely impacts solubility and target binding due to differences in steric bulk and electronic properties .

4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide: Divergent Backbone: This compound (Example 53 in ) contains a pyrazolopyrimidine-chromenone scaffold instead of pyrrolidine-ethanediamide. Shared Feature: Both incorporate aromatic sulfonamide groups, which are common in kinase inhibitors and anti-cancer agents.

Physicochemical and Pharmacological Properties

Property Target Compound RN: 896288-35-0 Example 53
Molecular Weight ~450–470 g/mol (estimated) 463.56 g/mol 589.1 g/mol (M+1)
Sulfonamide Position 2,5-Dimethylphenyl 2,5-Dimethylphenyl 4-Methylbenzenesulfonamide
Key Substituent 2-Methoxyphenyl Cycloheptyl Pyrazolopyrimidine-chromenone
Reported Activity Not publicly available No explicit data Implicated in kinase inhibition

Hypothetical Structure-Activity Relationships (SAR)

  • Pyrrolidine-Sulfonamide Core : The 2,5-dimethylbenzenesulfonyl group in both the target compound and RN: 896288-35-0 may enhance metabolic stability compared to simpler sulfonamides.
  • The cycloheptyl group in RN: 896288-35-0 could increase lipophilicity, affecting membrane permeability .

Biological Activity

N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(2-methoxyphenyl)ethanediamide is a complex organic compound with significant potential in medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring , a sulfonyl group derived from 2,5-dimethylbenzenesulfonic acid, and an ethanediamide moiety . The molecular formula is C21H26N4O4SC_{21}H_{26}N_{4}O_{4}S, with a molecular weight of approximately 430.5 g/mol. Its unique structural components contribute to its reactivity and biological activity.

PropertyValue
Molecular FormulaC21H26N4O4S
Molecular Weight430.5 g/mol
StructurePyrrolidine + Sulfonyl + Ethanediamide

Research indicates that this compound interacts with specific biological targets such as enzymes and receptors. The sulfonyl group enhances binding affinity, potentially allowing for modulation of enzyme activities or signal transduction pathways within cells. This interaction can lead to various biological effects, including:

  • Enzyme Inhibition : The compound may inhibit certain enzyme activities, which is crucial for its pharmacological effects.
  • Modulation of Biological Pathways : By interacting with receptors, it could influence various signaling pathways involved in disease processes.

Anticancer Properties

Studies have explored the anticancer potential of similar compounds within the same class. For instance, N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(3,4-dimethylphenyl)ethanediamide has shown promise as an enzyme inhibitor in cancer cell lines, suggesting that modifications in structure can enhance its efficacy against cancer.

Anti-inflammatory Effects

The compound's structure allows for interactions that may lead to anti-inflammatory effects. The presence of the sulfonamide group is known to contribute to such activities in related compounds.

Case Studies and Research Findings

  • Bronchodilator Activity : Similar compounds have been evaluated for their bronchodilator effects. For example, certain derivatives exhibited pronounced broncholytic activity in guinea pig models, highlighting the importance of structure-activity relationships in developing new therapeutic agents .
  • Enzyme Interaction Studies : Research has demonstrated that variations in the substituents on the pyrrolidine ring can significantly affect the binding affinity and inhibitory potency against specific enzymes . This suggests that this compound could be optimized for enhanced biological activity.

Q & A

Basic: What are the standard synthetic routes for synthesizing N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(2-methoxyphenyl)ethanediamide?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Pyrrolidine Functionalization : Introduce the 2,5-dimethylbenzenesulfonyl group to the pyrrolidine ring via sulfonylation using 2,5-dimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

Methylene Bridging : React the sulfonylated pyrrolidine with a bromomethylating agent (e.g., bromoacetonitrile) to form the pyrrolidin-2-ylmethyl intermediate .

Amide Coupling : Use carbodiimide-based coupling agents (e.g., EDC·HCl) to conjugate the pyrrolidin-2-ylmethyl intermediate with 2-methoxyphenyl ethanediamide .

Purification : Crystallization from methanol:water (4:1) or column chromatography (silica gel, CHCl₃:MeOH gradient) ensures purity .

Advanced: How can researchers optimize reaction conditions to improve yield in the final amide coupling step?

Methodological Answer:
Key strategies include:

Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to enhance solubility of intermediates .

Catalyst Selection : Add DMAP (4-dimethylaminopyridine) to accelerate carbodiimide-mediated coupling .

Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between temperature (20–50°C), stoichiometry (1:1 to 1:1.2 molar ratio), and reaction time (12–72 h) .

Real-Time Monitoring : Use LC-MS or TLC to track reaction progress and terminate at optimal conversion .

Basic: Which spectroscopic techniques are critical for confirming structural integrity?

Methodological Answer:

¹H/¹³C NMR : Confirm regiochemistry of the 2-methoxyphenyl group (δ 3.8–4.0 ppm for OCH₃) and pyrrolidine ring protons (δ 1.5–3.5 ppm) .

IR Spectroscopy : Validate sulfonamide (S=O stretching at 1150–1350 cm⁻¹) and amide (C=O at 1650–1700 cm⁻¹) functionalities .

High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) with <5 ppm error .

Advanced: How should researchers address discrepancies between theoretical and observed ¹H-NMR data?

Methodological Answer:

Impurity Analysis : Perform HPLC-MS to detect side products (e.g., unreacted intermediates or hydrolysis byproducts) .

Stereochemical Assessment : Use NOESY or chiral chromatography to evaluate unintended stereoisomer formation during sulfonylation or coupling steps .

Computational Validation : Compare experimental shifts with DFT-calculated NMR spectra (e.g., using Gaussian or ADF software) .

Advanced: What strategies are recommended for evaluating this compound as a biochemical probe?

Methodological Answer:

Target Identification : Perform molecular docking (e.g., AutoDock Vina) against sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) .

In Vitro Assays : Test inhibitory activity in dose-response studies (IC₅₀ determination) using fluorescence-based enzymatic assays .

Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying methoxy or sulfonyl substituents) to correlate structural features with bioactivity .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

Temperature : Store at –20°C in airtight, light-resistant vials to prevent hydrolysis or photodegradation .

Solvent Choice : Dissolve in anhydrous DMSO (for biological assays) or dry acetonitrile (for synthetic use) to minimize moisture uptake .

Advanced: How can researchers resolve low solubility in aqueous buffers during biological testing?

Methodological Answer:

Co-Solvent Systems : Use DMSO:water (≤5% DMSO) or cyclodextrin inclusion complexes to enhance solubility .

Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to improve hydrophilicity .

Advanced: What analytical methods are suitable for detecting trace impurities in bulk synthesis?

Methodological Answer:

UPLC-MS/MS : Achieve ppm-level detection of sulfonamide or amide-related byproducts .

Elemental Analysis : Confirm stoichiometric purity (C, H, N, S) with <0.3% deviation from theoretical values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.